An In-depth Technical Guide to 6-Hepten-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 6-Hepten-2-one: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 6-hepten-2-one, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols, and includes a structural diagram.
Core Chemical Properties and Structure
6-Hepten-2-one, also known as allylacetone, is an unsaturated ketone with a terminal double bond. Its chemical characteristics are summarized below.
Structural Identifiers
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IUPAC Name: hept-6-en-2-one[1]
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Molecular Formula: C₇H₁₂O[1]
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SMILES: C=CCCC(=O)C[1]
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InChI Key: JJVHJHWEVLXYCJ-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 112.17 g/mol | [1] |
| Boiling Point | 165.13 °C (estimated) | [2] |
| Density | 0.8673 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [3] |
Chemical Structure
The two-dimensional chemical structure of 6-hepten-2-one is depicted in the following diagram.
Experimental Protocols
Detailed experimental protocols specifically for 6-hepten-2-one are not widely published. However, the following sections provide generalized methodologies for the synthesis, purification, and analysis of similar unsaturated ketones, which can be adapted by qualified researchers.
Synthesis: Acetoacetic Ester Synthesis (General Protocol for Allylacetone)
A common method for the synthesis of allylacetone (6-hepten-2-one) is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.
Materials:
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Ethyl acetoacetate (B1235776)
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Sodium ethoxide
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Allyl bromide
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Sodium hydroxide (B78521) solution
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Diethyl ether
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Sulfuric acid (dilute)
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Anhydrous magnesium sulfate
Procedure:
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Alkylation: Sodium ethoxide is dissolved in absolute ethanol (B145695) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Ethyl acetoacetate is added dropwise to form the enolate. Allyl bromide is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).
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Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide is added. The mixture is refluxed to hydrolyze the ester and promote decarboxylation.
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Workup: After cooling, the reaction mixture is acidified with dilute sulfuric acid. The product is then extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
Purification: Fractional Distillation
The crude 6-hepten-2-one can be purified by fractional distillation under reduced pressure.
Apparatus:
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Distillation flask
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Fractionating column (e.g., Vigreux column)
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Condenser
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Receiving flask
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Vacuum source and manometer
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Heating mantle
Procedure:
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The crude product is placed in the distillation flask with boiling chips.
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The apparatus is assembled for vacuum distillation.
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The pressure is reduced to the desired level.
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The flask is heated gently, and the fraction corresponding to the boiling point of 6-hepten-2-one at the given pressure is collected.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of volatile ketones like 6-hepten-2-one.
Instrumentation:
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Gas chromatograph with a mass spectrometer detector.
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Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Typical GC Conditions:
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Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
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MS Conditions:
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Range: m/z 35-350.
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Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of 6-hepten-2-one.
Instrumentation:
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NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
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A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Expected ¹H NMR Spectral Features:
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Signals in the olefinic region (around 5.0-6.0 ppm) corresponding to the vinyl protons.
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A singlet around 2.1 ppm for the methyl protons adjacent to the carbonyl group.
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Multiplets for the methylene (B1212753) protons in the aliphatic chain.
Expected ¹³C NMR Spectral Features:
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A signal for the carbonyl carbon around 208 ppm.
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Signals for the alkene carbons between 115 and 138 ppm.
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Signals for the aliphatic carbons at higher field.
Signaling Pathways
Currently, there is no available scientific literature that describes the involvement of 6-hepten-2-one in any specific biological signaling pathways. Its primary applications are in chemical synthesis and as a flavoring agent.
